(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl benzene.
Formation of the Dichlorobenzylidene Moiety: The dichlorobenzylidene group can be introduced through a condensation reaction between 2,6-dichlorobenzaldehyde and an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound can be used to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and dichlorobenzylidene groups may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE
- 2,6-Dichlorobenzylidene aminoguanidine
- N’-(2,6-DICHLOROBENZYLIDENE)HEXADECANOHYDRAZIDE
Uniqueness
(4E)-3-(CHLOROMETHYL)-4-(2,6-DICHLOROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H6Cl3NO2 |
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Molecular Weight |
290.5 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,6-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4+ |
InChI Key |
WWYGWJFGOYBOEJ-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=NOC2=O)CCl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)Cl |
Origin of Product |
United States |
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